
1-(3-Fluorobenzyl)guanidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Fluorobenzyl)guanidine is a chemical compound that has garnered significant interest in various fields of scientific research. This compound is characterized by the presence of a guanidine group attached to a 3-fluorobenzyl moiety. The unique structural features of this compound make it a valuable subject of study in chemistry, biology, medicine, and industry.
Métodos De Preparación
The synthesis of 1-(3-Fluorobenzyl)guanidine typically involves the reaction of 3-fluorobenzylamine with an activated guanidine precursor. One common method includes the use of thiourea derivatives as guanidylating agents, which react with 3-fluorobenzylamine under specific conditions to yield the desired product . Industrial production methods often employ metal-catalyzed guanylation reactions, which offer high efficiency and selectivity .
Análisis De Reacciones Químicas
1-(3-Fluorobenzyl)guanidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are facilitated by the presence of the fluorine atom, which can be replaced by other nucleophiles under appropriate conditions
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium or copper, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions employed.
Aplicaciones Científicas De Investigación
1-(3-Fluorobenzyl)guanidine has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1-(3-Fluorobenzyl)guanidine involves its interaction with specific molecular targets and pathways. The guanidine group is known to form hydrogen bonds and electrostatic interactions with various biological targets, including enzymes and receptors . These interactions can modulate the activity of these targets, leading to various biological effects. For example, the compound has been shown to enhance the release of acetylcholine following a nerve impulse, which is relevant in the context of neuroendocrine tumors .
Comparación Con Compuestos Similares
1-(3-Fluorobenzyl)guanidine can be compared with other guanidine derivatives, such as:
Meta-iodobenzylguanidine (MIBG): Used in the imaging and treatment of neuroendocrine tumors.
Isopropoxy benzene guanidine: Known for its antibacterial activity against multidrug-resistant pathogens.
N,N’-disubstituted guanidines: These compounds have diverse applications in organocatalysis and as intermediates in the synthesis of heterocycles.
The uniqueness of this compound lies in its specific structural features, which confer distinct reactivity and biological activity compared to other guanidine derivatives.
Propiedades
IUPAC Name |
2-[(3-fluorophenyl)methyl]guanidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10FN3/c9-7-3-1-2-6(4-7)5-12-8(10)11/h1-4H,5H2,(H4,10,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNPHEZIYSZIWHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)CN=C(N)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10FN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
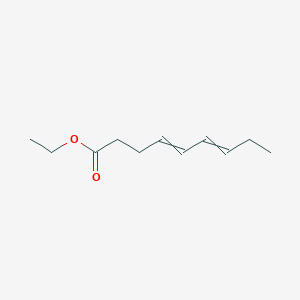
![2-[[3-(2-Benzimidazolyl)-2-pyridyl]thio]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B13704334.png)

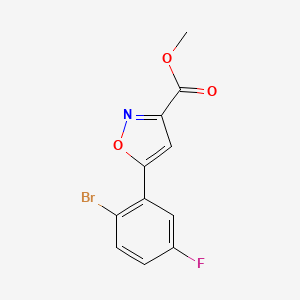
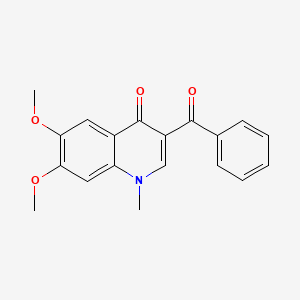

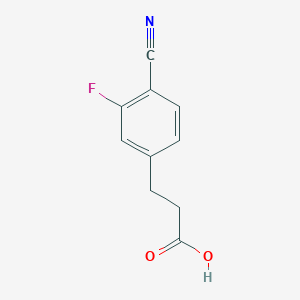
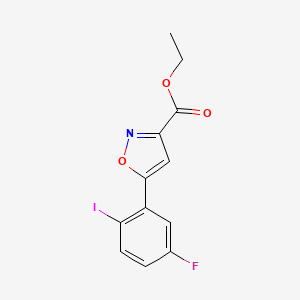
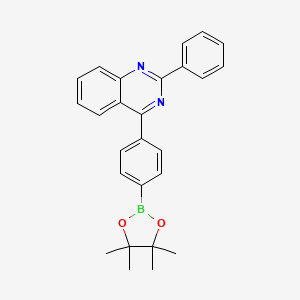
![1-[3,5-Bis(trifluoromethyl)phenyl]-2-pyrrolidinone](/img/structure/B13704391.png)
![4-Oxo-4H-pyrano[3,2-b]pyridine-2-carboxylic acid](/img/structure/B13704395.png)
![3-[[2-(Trimethylsilyl)ethoxy]methyl]-3H-imidazo[4,5-c]pyridine-7-carboxylic Acid](/img/structure/B13704399.png)

![4-[(Trimethylsilyl)ethynyl]thiazole-2-carbaldehyde](/img/structure/B13704408.png)
